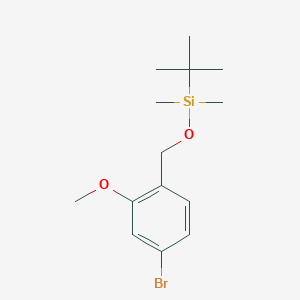

2-(tert-Butyldimethylsilanyloxymethyl)-5-bromoanisole

Übersicht

Beschreibung

2-(tert-Butyldimethylsilanyloxymethyl)-5-bromoanisole: is an organic compound that features a brominated anisole core with a tert-butyldimethylsilanyloxymethyl group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyldimethylsilanyloxymethyl)-5-bromoanisole typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole. The reaction proceeds as follows:

Protection of Hydroxyl Group: The hydroxyl group of the precursor is protected by reacting with TBSCl in an organic solvent like methylene chloride, using imidazole as a base.

Bromination: The anisole derivative is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficient and sustainable synthesis. These systems allow for better control over reaction conditions and improved yields.

Analyse Chemischer Reaktionen

Types of Reactions

2-(tert-Butyldimethylsilanyloxymethyl)-5-bromoanisole: undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Deprotection: The tert-butyldimethylsilyl group can be removed under acidic or basic conditions to yield the corresponding hydroxyl compound.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Deprotection: Acidic conditions (e.g., hydrochloric acid) or fluoride ions (e.g., tetrabutylammonium fluoride) can be used for deprotection.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anisole derivatives, while deprotection reactions yield the corresponding hydroxyl compound.

Wissenschaftliche Forschungsanwendungen

2-(tert-Butyldimethylsilanyloxymethyl)-5-bromoanisole: has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: It may serve as an intermediate in the synthesis of drug candidates.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(tert-Butyldimethylsilanyloxymethyl)-5-bromoanisole depends on its specific application In general, the tert-butyldimethylsilyl group serves as a protecting group, preventing unwanted reactions at the hydroxyl site

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(tert-Butyldimethylsilanyloxymethyl)-6-iodofuro[3,2-b]pyridine

- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

- 2-(tert-Butyldimethylsilanyloxymethyl)-5-bromoanisole is unique due to its specific combination of a brominated anisole core and a tert-butyldimethylsilyl-protected hydroxyl group. This combination allows for selective reactions and protection strategies in synthetic chemistry.

Biologische Aktivität

The compound 2-(tert-Butyldimethylsilanyloxymethyl)-5-bromoanisole is a derivative of bromoanisole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Molecular Formula : CHBrOSi

- Molecular Weight : 303.27 g/mol

- Functional Groups :

- Bromine atom at the 5-position of the anisole ring

- tert-butyldimethylsilyl ether at the oxymethyl position

Antiviral Activity

Research has indicated that derivatives of bromoanisole can inhibit viral replication, particularly in the context of HIV. A study highlighted the ability of certain bromoanisole derivatives to disrupt the dimerization of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. This disruption may lead to reduced polymerase activity, suggesting potential as antiviral agents .

Enzyme Inhibition

Compounds related to bromoanisole have been studied for their inhibitory effects on various enzymes, including:

- Tyrosinase : A key enzyme in melanin biosynthesis, tyrosinase inhibitors are valuable in cosmetic applications. Some studies have shown that specific bromoanisole derivatives exhibit significant inhibition against mushroom tyrosinase, with IC values indicating strong potency compared to standard inhibitors like kojic acid .

- Nucleoside Kinases : Certain derivatives have shown affinity for HSV-1 encoded pyrimidine deoxyribonucleoside kinase, suggesting a mechanism for antiviral action through competitive inhibition .

Case Study 1: Inhibition of HIV-1 RT Dimerization

A series of experiments evaluated the efficacy of different bromoanisole derivatives in inhibiting the dimerization of HIV-1 RT. Among these, compounds with hydrophilic or aromatic substituents exhibited enhanced activity. The findings suggest that structural modifications can significantly influence biological activity, paving the way for rational drug design .

| Compound | Dimerization Inhibition | Polymerase Activity |

|---|---|---|

| TSAO-T | Moderate | High |

| Derivative A | High | Moderate |

| Derivative B | Very High | Low |

Case Study 2: Tyrosinase Inhibition

In another study focusing on tyrosinase inhibition, several bromoanisole derivatives were tested against mushroom tyrosinase. The results indicated that compounds with specific hydroxyl substitutions demonstrated superior inhibitory effects.

| Compound | IC (μM) | Remarks |

|---|---|---|

| Compound 3 | 0.51 | Most potent |

| Compound 8 | 2.22 | Significant inhibition |

| Kojic Acid | 14.28 | Standard reference |

Eigenschaften

IUPAC Name |

(4-bromo-2-methoxyphenyl)methoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BrO2Si/c1-14(2,3)18(5,6)17-10-11-7-8-12(15)9-13(11)16-4/h7-9H,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVFNTSYOCHVOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BrO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.